molecular formula C11H6F5N3S B1411187 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione CAS No. 1823183-53-4

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione

Cat. No.: B1411187
CAS No.: 1823183-53-4
M. Wt: 307.24 g/mol
InChI Key: BQNPERBABSAKMI-UHFFFAOYSA-N
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Description

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione is a complex organic compound that features both pyridine and pyrimidine rings, which are substituted with fluorine and trifluoromethyl groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The interactions between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, leading to conformational changes that either inhibit or activate the enzyme’s activity . Additionally, it can interact with transcription factors, thereby influencing gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione typically involves multi-step organic reactions. One common approach is the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide or cyanthioacetamide, followed by cyclization to form the pyridine and pyrimidine rings . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Halogen substitution reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and pyrimidines, such as:

  • 2-fluoro-5-fluoroalkoxypyridines
  • 4-trifluoromethylpyridine-2(1H)-ones
  • Trifluoromethyl-substituted pyridines

Uniqueness

What sets 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione apart is its unique combination of fluorinated groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5N3S/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNPERBABSAKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2=C(C=C(C=N2)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 2
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 3
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 4
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 5
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 6
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione

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